molecular formula C10H14O3 B1365675 Methyl 2,6-dimethyl-4-oxocyclohex-2-enecarboxylate CAS No. 67333-67-9

Methyl 2,6-dimethyl-4-oxocyclohex-2-enecarboxylate

Cat. No. B1365675
CAS RN: 67333-67-9
M. Wt: 182.22 g/mol
InChI Key: PFJHRKIZEPYPOQ-UHFFFAOYSA-N
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Description

Methyl 2,6-dimethyl-4-oxocyclohex-2-enecarboxylate is a chemical compound with the molecular formula C10H14O3 . It has a molecular weight of 182.22 g/mol . The compound is a light-yellow to yellow liquid .


Molecular Structure Analysis

The IUPAC name for this compound is methyl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate . The InChI code is 1S/C10H14O3/c1-6-4-8(11)5-7(2)9(6)10(12)13-3/h4,7,9H,5H2,1-3H3 . The Canonical SMILES representation is CC1CC(=O)C=C(C1C(=O)OC)C .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 182.22 g/mol . It has a topological polar surface area of 43.4 Ų . The compound has a complexity of 265 . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 2 rotatable bonds . The exact mass and monoisotopic mass of the compound are 182.094294304 g/mol .

Scientific Research Applications

Arylation Studies

The compound has been investigated in arylation reactions. Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate, a derivative, undergoes regiospecific arylation at C-1 in good yield, as explored in the study of arylation by aryl-lead triacetates (Ackland & Pinhey, 1987).

Precursor to Alkyl-Substituted Cyclohexenones

It serves as a precursor in synthesizing various alkyl-substituted cyclohexenones, as demonstrated through multiple synthesis routes (Mcandrew, 1979).

Enaminone Evaluation for Anticonvulsant Activity

Certain derivatives, like methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate, have been evaluated for anticonvulsant activity using models like amygdala kindling, with insights into structure-activity correlations (Scott et al., 1993).

Synthesis of Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate

The synthesis method of this compound and its analogues, focusing on regioselective cyclizations, has been established (Begbie & Golding, 1972).

Crystal and Molecular Docking Studies

Crystal structure and molecular docking studies have been conducted to explore potential pharmaceutical applications, including anticancer properties (Kokila, Kiran, & Ramakrishna, 2017).

Electrochemical Studies

The compound's derivatives have been explored in electrochemical studies, such as understanding the stereochemistry of reaction in the Kolbe process (Hawkes, Utley, & Yates, 1976).

Enantioselectivity Studies

Studies on the enantioselectivity of derivatives in kinetic resolutions, exploring the effects of acyl chain length and branching, have been conducted (Sobolev et al., 2002).

Antimicrobial Activity

Novel derivatives have been synthesized and evaluated for their antimicrobial activity, demonstrating significant potential in this area (Ghorab, Soliman, Alsaid, & Askar, 2017).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with the compound are H315, H319, and H335 . These indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-6-4-8(11)5-7(2)9(6)10(12)13-3/h4,7,9H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFJHRKIZEPYPOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C=C(C1C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00456548
Record name 2-Cyclohexene-1-carboxylic acid, 2,6-dimethyl-4-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00456548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,6-dimethyl-4-oxocyclohex-2-enecarboxylate

CAS RN

67333-67-9
Record name 2-Cyclohexene-1-carboxylic acid, 2,6-dimethyl-4-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00456548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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